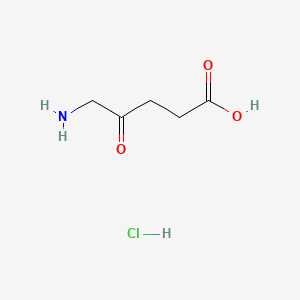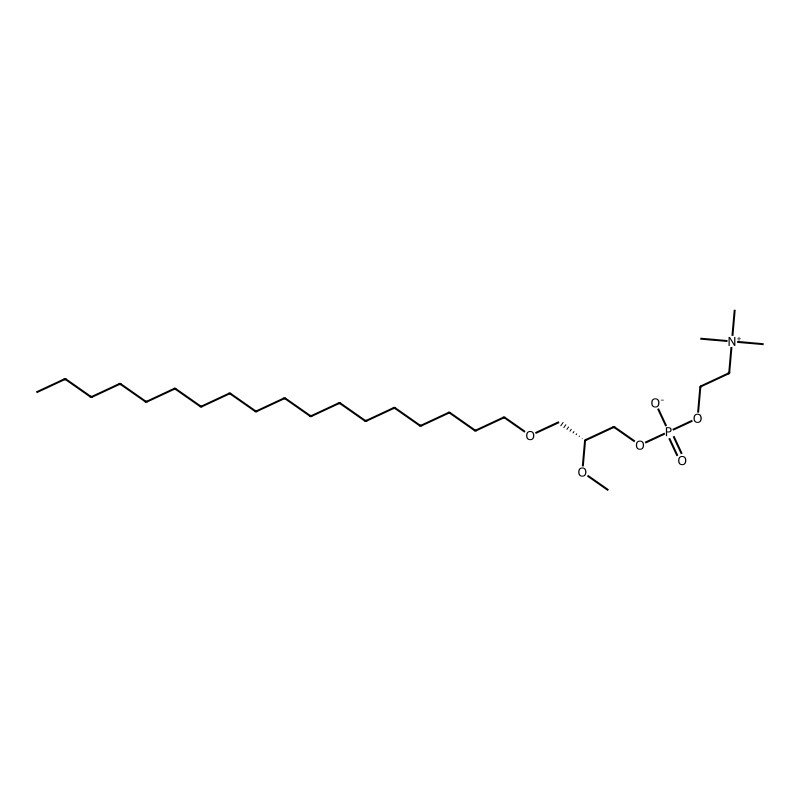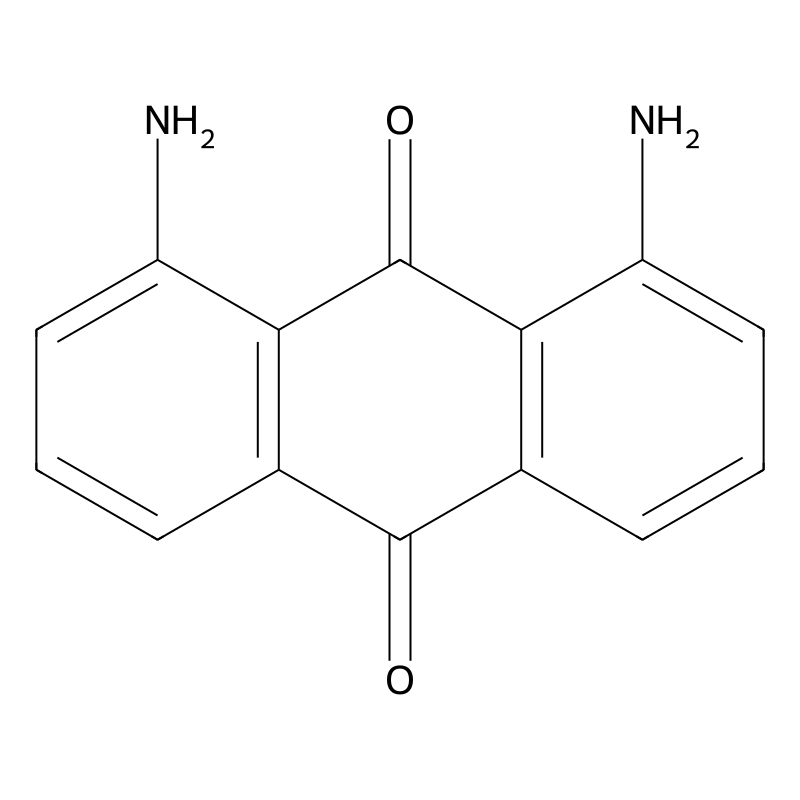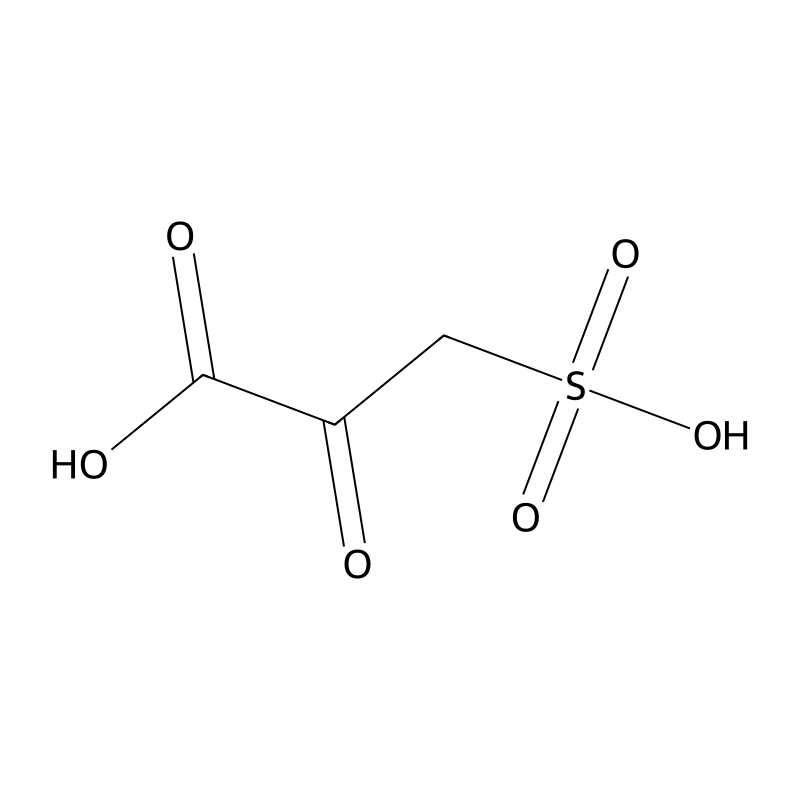5-Aminolevulinic acid hydrochloride

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Fluorescence-Guided Surgery
- Glioma Visualization: 5-ALA accumulates in tumor cells, particularly gliomas. When exposed to specific light wavelengths, it produces a fluorescent signal that surgeons can use to visualize and accurately remove tumor tissue during surgery. This improves surgical outcomes by minimizing residual tumors and enhancing complete resection rates. [Source: ]
- Bladder Cancer Detection: Similar to gliomas, 5-ALA accumulates in bladder cancer cells, allowing surgeons to identify and remove tumors more effectively during transurethral resection. This reduces recurrence rates and improves patient outcomes. [Source: ]
- Other Cancers: Research is ongoing to explore the use of 5-ALA in fluorescence-guided surgery for other cancer types, including lung, breast, and prostate cancer.
Studying Heme Metabolism and Neurological Disorders
- Neurodegenerative Diseases: 5-ALA administration can be used to assess heme metabolism in the brain, potentially aiding in understanding neurodegenerative diseases like Alzheimer's and Parkinson's.
- Lead Poisoning: 5-ALA can be used to monitor the effectiveness of chelation therapy in lead poisoning and assess the extent of lead-induced damage to heme biosynthesis. [Source: ]
Exploring Therapeutic Applications
- Photodynamic Therapy (PDT): 5-ALA can be combined with PDT for cancer treatment. This therapy uses light to activate the accumulated 5-ALA in tumor cells, leading to their destruction. [Source: ]
- Mitochondrial Diseases: Studies are investigating the potential of 5-ALA to improve mitochondrial function in patients with mitochondrial diseases. [Source: ]
Other Research Applications
5-Aminolevulinic acid hydrochloride is a non-proteinogenic amino acid and a key precursor in the biosynthesis of tetrapyrrole compounds, including heme, chlorophyll, and vitamin B12. It is characterized by its molecular formula and a molecular weight of approximately 167.59 g/mol. The compound appears as a white to off-white powder and has a melting point ranging from 144 to 151 °C. It is highly soluble in solvents like dimethyl sulfoxide, methanol, and water .
- Some studies have explored extracting 5-aminolevulinic acid from plant sources or microbial cultures.
5-Aminolevulinic acid hydrochloride exhibits significant biological activity, particularly in photodynamic therapy (PDT). When exposed to specific wavelengths of light, protoporphyrin IX generates reactive oxygen species that can induce cell death in malignant tissues. This property is exploited in the treatment of various cancers, including brain tumors and bladder cancer .
Additionally, 5-aminolevulinic acid has immunomodulatory effects. It promotes the expression of heme oxygenase-1, which possesses anti-inflammatory properties. This suggests potential applications in treating inflammatory diseases and enhancing graft survival in transplantation scenarios .
- Used in photodynamic therapy for cancer treatment.
- Employed as a diagnostic agent for fluorescence-guided surgery to enhance tumor visualization.
- Serves as a substrate for enzyme assays and studies related to porphyrin metabolism.
Research on interaction studies involving 5-aminolevulinic acid hydrochloride has shown its potential synergistic effects when combined with other therapeutic agents. For instance:
- Combination with Chemotherapeutics: Enhancements in tumor response when used alongside traditional chemotherapy drugs.
- Photodynamic Therapy Enhancements: Studies indicate improved efficacy when combined with different light sources or photosensitizers .
These interactions are crucial for developing more effective treatment protocols.
Several compounds share structural or functional similarities with 5-aminolevulinic acid hydrochloride. Here’s a comparison highlighting its uniqueness:
| Compound Name | Structure Similarity | Key Uses | Unique Features |
|---|---|---|---|
| Delta-Aminolevulinic Acid | Similar | Photodynamic therapy | Endogenous compound involved in heme synthesis |
| Porfimer Sodium | Similar | Cancer phototherapy | Larger molecule; requires higher doses |
| Meso-Tetraphenylporphyrin | Similar | Photodynamic therapy | More complex structure; used mainly for research |
| Heme | Directly related | Oxygen transport | Final product of the biosynthetic pathway |
While these compounds have overlapping applications, the unique ability of 5-aminolevulinic acid hydrochloride to preferentially accumulate in cancer cells and its role as a precursor in heme synthesis distinguish it significantly from others .
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
Appearance
UNII
Drug Indication
Treatment of actinic keratosis of mild to moderate severity on the face and scalp (Olsen grade 1 to 2; see section 5. 1) and of field cancer ization in adults. Treatment of superficial and/or nodular basal cell carcinoma unsuitable for surgical treatment due to possible treatment-related morbidity and/or poor cosmetic outcome in adults.
Pharmacology
MeSH Pharmacological Classification
ATC Code
Other CAS
Wikipedia
Use Classification
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients








